Technical Whitepaper: Ticabesone Propionate – Chemical Profiling & Impurity Analysis
Technical Whitepaper: Ticabesone Propionate – Chemical Profiling & Impurity Analysis
This technical guide provides an in-depth profiling of Ticabesone Propionate (CAS 73205-13-7) , a critical structural analog and process impurity of the blockbuster corticosteroid Fluticasone Propionate.
Executive Summary
Ticabesone Propionate (CAS 73205-13-7) is a synthetic fluorinated corticosteroid belonging to the androstane series.[1] While it possesses intrinsic glucocorticoid activity, its primary significance in modern drug development is its role as Impurity D (EP/BP) or Related Compound D (USP) in the manufacturing of Fluticasone Propionate.
Chemically, it is the S-methyl thioester analog of Fluticasone Propionate, lacking the single fluorine atom on the 17
Part 1: Chemical Identity & Structural Analysis
Ticabesone Propionate is a 17-carbothioate steroid.[1][2][3] Its core structure is identical to Fluticasone Propionate, with the exception of the S-methyl group replacing the S-fluoromethyl group.
Nomenclature & Descriptors
| Property | Detail |
| CAS Number | 73205-13-7 |
| IUPAC Name | |
| Common Synonyms | Fluticasone Propionate Impurity D; Fluticasone Related Compound D; Ticabesone 17-propionate |
| Molecular Formula | C |
| Molecular Weight | 482.58 g/mol |
| Chirality | 9 Stereocenters (6S, 8S, 9R, 10S, 11S, 13S, 14S, 16R, 17R) |
Structural Visualization
The following diagram contrasts the structure of Ticabesone Propionate with its parent drug, Fluticasone Propionate, highlighting the critical metabolic "soft spot" at the thioester.
Caption: Structural relationship between Ticabesone Propionate (S-Methyl) and Fluticasone Propionate (S-Fluoromethyl).[1][4][5]
Part 2: Physicochemical Properties[7][8]
The absence of the fluorine atom on the thioester moiety reduces the compound's lipophilicity compared to Fluticasone. This difference is exploited in Reverse-Phase HPLC (RP-HPLC) for separation.
Key Physical Data
| Property | Value / Observation | Reference |
| Physical State | White to off-white crystalline solid | [USP/EP Standards] |
| Melting Point | High melting solid (approx. >250°C, decomp) | Inferred from structural analogs |
| Solubility | Insoluble in water; Soluble in DMSO, DMF, Methanol | [ChemicalBook, 2024] |
| LogP (Predicted) | ~2.5 - 2.8 (Slightly lower than Fluticasone's 3.[1][2]7) | Calculated |
| pKa | Neutral (no ionizable groups in physiological range) | Structural Analysis |
Stability & Reactivity
Ticabesone Propionate contains a thioester linkage . Thioesters are generally more reactive toward nucleophilic attack (hydrolysis) than oxygen esters due to the weaker orbital overlap between the carbonyl carbon and the sulfur atom.
-
Hydrolysis: Under alkaline conditions, the S-methyl group is hydrolyzed to yield the corresponding
-carboxylic acid (Fluticasone Acid) and methanethiol. -
Oxidation: The sulfur atom is susceptible to oxidation to sulfoxides or sulfones if exposed to strong oxidants during stress testing.
Part 3: Synthesis & Impurity Formation Pathways[9]
Understanding the origin of Ticabesone Propionate is essential for process control. It typically arises during the final steps of Fluticasone synthesis.
Formation Mechanism
The standard synthesis of Fluticasone Propionate involves the alkylation of the
-
Intended Reaction: Reaction with bromofluoromethane (or chlorofluoromethane) yields Fluticasone Propionate.
-
Impurity Pathway (Ticabesone): If the reaction environment contains methylating agents (e.g., methyl iodide, methyl bromide) or if the starting material contains S-methyl impurities, Ticabesone Propionate is formed. Alternatively, it can form via transesterification if methanethiol is present.
Caption: Divergent synthetic pathways leading to the target API (Fluticasone) vs. the impurity (Ticabesone).
Part 4: Analytical Characterization & Protocols
For drug development professionals, distinguishing Ticabesone from Fluticasone is the primary challenge due to their structural similarity.
HPLC Method (USP/EP Aligned)
This protocol separates Ticabesone Propionate (Impurity D) from the main peak.
-
Column: C18 Stationary Phase (e.g., 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase A: Ammonium dihydrogen phosphate buffer (0.05 M, pH 3.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-40 min: 50% B
60% B -
40-50 min: 60% B
75% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 239 nm.
-
Retention Time (RT): Ticabesone typically elutes before Fluticasone Propionate due to lower lipophilicity (Relative Retention Time ~0.85 - 0.90).
Mass Spectrometry (LC-MS/MS)
-
Ionization: ESI Positive Mode.
-
Precursor Ion:
m/z. -
Key Fragments:
-
Loss of Propionic Acid:
m/z. -
Steroid Backbone Cleavage: Characteristic androstane fragments.
-
Part 5: Pharmacological Context (SAR)
While Ticabesone Propionate is monitored as an impurity, it is a potent corticosteroid in its own right.
Structure-Activity Relationship (SAR)
The 17-carbothioate moiety is essential for high glucocorticoid receptor (GR) affinity.
-
Ticabesone (S-Methyl): Possesses high affinity for the GR, likely comparable to other potent corticosteroids. However, the S-methyl group is metabolically vulnerable.
-
Fluticasone (S-Fluoromethyl): The introduction of the fluorine atom adjacent to the sulfur serves two purposes:
-
Electronic Effect: Increases the lipophilicity, enhancing tissue penetration (especially for topical/inhaled use).
-
Metabolic Stability: The fluoromethyl thioester is resistant to local hydrolysis but is rapidly hydrolyzed systemically to the inactive
-carboxylic acid, minimizing systemic side effects (high therapeutic index).
-
References
- European Pharmacopoeia (Ph. Eur.) 10.0. Fluticasone Propionate Monograph: Impurity D. Council of Europe.
- United States Pharmacopeia (USP) 43-NF 38.
-
National Center for Biotechnology Information (2024) . PubChem Compound Summary for CID 444036 (Fluticasone Propionate - Related Structures). Retrieved from [Link]
- Austin, R. J., et al. (2002). Structure-Activity Relationships in 17-Carbothioate Corticosteroids. Journal of Medicinal Chemistry.
Sources
- 1. TICABESONE PROPIONATE [drugfuture.com]
- 2. researchgate.net [researchgate.net]
- 3. FLUTICASONE FUROATE | 397864-44-7 [chemicalbook.com]
- 4. US7629335B2 - Anti-inflammatory androstane derivative - Google Patents [patents.google.com]
- 5. CN103134864A - Detection method for salmeterol fluticasone compound inhalant related substances - Google Patents [patents.google.com]
